2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a pyridine ring and an acetonitrile group, making it a versatile structure in medicinal chemistry. The compound's potential applications include its use as a building block in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is listed under catalog numbers for research purposes . It falls under the category of heterocyclic compounds, specifically pyrazoles and pyridines. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step reactions. One common method includes the condensation reaction between pyridine derivatives and hydrazine to form the pyrazole ring. Following this, the introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions.
For example, one reported synthesis involves heating a mixture of 4-pyridinylhydrazine and acetonitrile in the presence of a base to yield the desired pyrazole derivative .
The molecular structure of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can be described as follows:
The compound consists of a pyrazole ring (with nitrogen atoms at positions 1 and 2), connected to a pyridine ring at position 3, and an acetonitrile group attached to the pyrazole .
The structural data can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular geometry and confirm functional groups.
The compound can participate in various chemical reactions due to its functional groups:
For instance, coupling reactions involving boronic acids can yield substituted pyrazole derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile often involves interaction with specific biological targets such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit certain kinases involved in cancer progression:
Data from studies indicate that modifications on the pyrazole ring can significantly alter binding affinity and selectivity towards these targets .
Relevant data regarding melting point, boiling point, and spectral properties should be obtained from experimental studies or supplier data sheets .
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has significant applications in scientific research:
The exploration of pyridine-pyrazole hybrids emerged as a significant focus in medicinal chemistry following seminal discoveries of their role in targeting oncogenic pathways. These bifunctional heterocyclic systems gained prominence after high-throughput screening (HTS) campaigns identified their potential to inhibit disease-relevant enzymes. For instance, pyridinone-based inhibitors were discovered through quantitative HTS of 390,000 compounds against mutant isocitrate dehydrogenase 1 (mIDH1), a therapeutic target in gliomas and acute myeloid leukemia [1]. The initial hit, a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione derivative (IC~50~ = 1.6 µM against IDH1 R132H), exemplified the scaffold’s bioactivity potential [1]. Subsequent optimization efforts yielded clinical candidates like AG-120 (ivosidenib), validating pyridine-pyrazole hybrids as viable pharmacophores for oncology. Parallel work identified pyrazolo[1,5-a]pyrazin-4-ones as brain-penetrant positive allosteric modulators of GluN2A-containing NMDA receptors, highlighting the scaffold’s versatility in addressing diverse therapeutic targets [6].
Table 1: Key Milestones in Pyridine-Pyrazole Hybrid Development
Year | Event | Significance |
---|---|---|
2021 | Discovery of quinoline-dione mIDH1 inhibitors [1] | Identified 7,7-dimethyl-7,8-dihydroquinoline-2,5(6H)-dione as screening hit |
2021 | Optimization of pyrid-2-one mIDH1 inhibitors [1] | Yielded atropisomeric clinical candidate (+)-119 with in vivo 2-HG reduction |
2025 | Development of melt-cast explosives | Adapted pyrazole-acetonitrile scaffold for materials science applications |
This compound (C~10~H~8~N~4~, MW 188.20 g/mol) integrates three distinct pharmacophoric elements:
The scaffold’s structural economy enables diverse functionalization:
Systematic Nomenclature
Isosteric AnaloguesBioactive isosteres leverage strategic substitutions to tune physicochemical properties:
Table 2: Isosteric Modifications and Their Biochemical Implications
Isostere | Structural Change | Property Impact | Bioactivity Shift |
---|---|---|---|
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | Pyridyl N-atom position change | ↑ LogP (XLogP3=1.9 vs. 1.5) | Altered kinase inhibition profiles |
2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile | Pyridine → halogen | ↓ H-bond acceptors (from 3 to 2) [4] | Reduced cellular uptake in glioma models |
2-(Benzimidazol-1-yl)acetonitrile | Pyrazole → benzimidazole | ↑ Molecular weight (+26 g/mol) [9] | Enhanced DNA binding but poor CNS penetration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7